ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Some thieno[3,4-d]pyridazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant potential against various microbial strains, indicating their utility in developing new antimicrobial agents. For example, studies on pyridine-2(1H)-thione derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, have shown antimicrobial activity against a range of pathogens (Gad-Elkareem et al., 2011).
Herbicidal Activities
Research into pyridazine derivatives has also explored their potential as herbicides. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated their ability to inhibit chlorophyll synthesis and exhibit herbicidal activity against dicotyledonous plants, showing promise for agricultural applications (Xu et al., 2008).
Anticancer Potential
The exploration of thieno[3,4-d]pyridazine derivatives in cancer research has uncovered compounds with significant anticancer activities. For instance, novel compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their in vitro and in vivo anticancer activity, demonstrating apoptosis-inducing properties in breast cancer cell lines (Gad et al., 2020).
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)23-20-16-34-24(27-21(30)11-7-10-18-8-5-4-6-9-18)22(20)25(31)29(28-23)19-14-12-17(2)13-15-19/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFTHGKSLNVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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